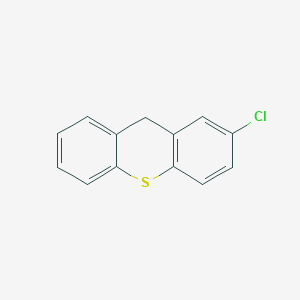

2-Chlorothioxanthene

Description

Historical Context of Thioxanthene (B1196266) Chemistry

The field of thioxanthene chemistry is intrinsically linked to the mid-20th-century advancements in medicinal chemistry, particularly in the search for new antipsychotic drugs. Thioxanthenes are a class of tricyclic heterocyclic compounds that are structurally related to phenothiazines. apexbt.comwikipedia.org The primary structural difference is the replacement of the nitrogen atom at position 10 in the phenothiazine (B1677639) ring with a carbon atom. wikipedia.org

Intensive research into thioxanthenes began in the late 1950s, driven by the desire to develop compounds with therapeutic profiles similar to or improved upon that of chlorpromazine, a phenothiazine-based drug that was the first highly effective antipsychotic. mdpi.com Scientists hoped that by modifying the core structure, they could create drugs with fewer toxic side effects. mdpi.com This research led to the synthesis of several thioxanthene derivatives that proved to be effective neuroleptics. mdpi.com

The first thioxanthene-based antipsychotic to be synthesized and brought to market was Chlorprothixene (B1288), which was introduced in Scandinavia in 1959. mdpi.comwikipedia.org The development of Chlorprothixene was a significant milestone, establishing the thioxanthene scaffold as a viable pharmacophore for central nervous system agents. Following its introduction, other potent thioxanthene derivatives were developed, including Clopenthixol (B1202743), Flupenthixol, and Thiothixene. wikipedia.org A crucial structural feature of Chlorprothixene is the presence of a chlorine atom at the 2-position of the thioxanthene ring system, a substitution pattern that was found to be important for its neuroleptic activity. gpatindia.com

Scope and Significance of 2-Chlorothioxanthene in Contemporary Chemical Research

The significance of this compound in modern chemical research stems primarily from its role as a key structural motif and a fundamental building block in the synthesis of pharmaceuticals. While not typically used as an end-product itself, its chlorinated thioxanthene core is integral to the efficacy of drugs like Chlorprothixene. wikipedia.orggpatindia.com

The synthesis of Chlorprothixene illustrates the importance of the 2-chloro-substituted intermediate. A common synthetic route begins with the reaction of 2-mercaptobenzoic acid and 1-bromo-4-chlorobenzene (B145707) to form 2-(4-chlorophenylthio)benzoic acid. This intermediate undergoes intramolecular cyclization to produce 2-Chlorothioxanthone (B32725) (a ketone derivative). gpatindia.com This ketone is a critical precursor that is then further reacted to introduce the side chain, ultimately yielding Chlorprothixene. gpatindia.com The presence and position of the chlorine atom are key; structure-activity relationship studies show that substitution at the 2-position of the thioxanthene ring is optimal for potent neuroleptic activity. gpatindia.com

Beyond its established role in antipsychotic agents, the thioxanthene scaffold, including chlorinated derivatives, continues to be an area of interest in medicinal chemistry. Research has expanded to explore the potential of thioxanthenes as antibacterial, antiviral, and antiparasitic agents, highlighting the versatility of this chemical class. mdpi.com As a result, this compound remains a relevant and important scaffold for the design and synthesis of new biologically active compounds. Its presence in a foundational, FDA-approved drug solidifies its place as a significant structure in pharmaceutical chemistry. nih.gov

Data Tables

Table 1: Properties of Key Thioxanthene Compounds

This table provides data for the parent compound, 9H-Thioxanthene, and its key ketone intermediate, 2-Chlorothioxanthen-9-one, which is central to the synthesis of drugs based on the this compound scaffold.

| Property | 9H-Thioxanthene | 2-Chlorothioxanthen-9-one |

| Synonym | 10H-Dibenzo[b,e]thiin | 2-Chlorothioxanthone |

| Molecular Formula | C₁₃H₁₀S | C₁₃H₇ClOS |

| Molar Mass | 198.28 g/mol | 246.71 g/mol |

| CAS Number | 261-31-4 | 86-39-5 |

| Appearance | Crystalline Solid | Beige or Yellow Powder |

Data sourced from PubChem and Wikipedia. wikipedia.orgnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

92-38-6 |

|---|---|

Molecular Formula |

C13H9ClS |

Molecular Weight |

232.73 g/mol |

IUPAC Name |

2-chloro-9H-thioxanthene |

InChI |

InChI=1S/C13H9ClS/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-6,8H,7H2 |

InChI Key |

HRJYGQAACVZSEO-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chlorothioxanthene and Its Derivatives

Reduction Pathways to 2-Chlorothioxanthene

Reduction pathways offer a direct route to this compound. The choice of reducing agent and reaction conditions is crucial for achieving high yields and understanding the underlying chemical processes.

The reduction of thioxanthen-9-ones is a well-documented process. Studies have previously noted the reduction of 2-chlorothioxanthen-9-one, alongside thioxanthen-9-one (B50317) and 1-chlorothioxanthen-9-one, utilizing specific organotin hydrides. tandfonline.comresearchgate.net This method has been extended to other derivatives to probe the reaction's mechanism and scope. tandfonline.comtandfonline.com

Dibutyltin (B87310) chlorohydride (Bu₂SnClH) has been identified as an effective reagent for the reduction of various thioxanthen-9-one derivatives to their corresponding thioxanthenes. tandfonline.comtandfonline.com This reagent is typically generated in situ through a comproportionation reaction between dibutyltin dihydride (Bu₂SnH₂) and dibutyltin dichloride (Bu₂SnCl₂). tandfonline.comtandfonline.com The equilibrium for this reaction is established within minutes and is shifted towards the formation of the more reactive Bu₂SnClH. tandfonline.com

The reduction process involves adding the thioxanthen-9-one substrate to a pre-formed solution of Bu₂SnClH in a solvent like benzene. tandfonline.comtandfonline.com The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) and ¹H-NMR spectroscopy. tandfonline.com This methodology has been successfully applied to a range of substituted thioxanthen-9-ones, consistently yielding the corresponding thioxanthenes. tandfonline.comtandfonline.com

Table 1: Reduction of Thioxanthen-9-one Derivatives with Dibutyltin Chlorohydride (Bu₂SnClH)

| Starting Material | Product |

| 2-Chlorothioxanthen-9-one | This compound |

| 2-Propoxythioxanthen-9-one | 2-Propoxythioxanthene |

| 2-Chloro-4-methylthioxanthen-9-one | 2-Chloro-4-methylthioxanthene |

| 9-Tributylstannyloxythioxanthene | Thioxanthene (B1196266) |

This table summarizes the outcomes of reductions performed using Bu₂SnClH as reported in the literature. tandfonline.comtandfonline.comtandfonline.com

Understanding the mechanism of the reduction of thioxanthen-9-ones by Bu₂SnClH has been a key objective of recent studies. tandfonline.comtandfonline.com The proposed mechanism involves radical intermediates, drawing parallels with photoreduction processes of thioxanthenones. tandfonline.com

While the photochemical or radiolytic oxidation of thioxanthene has been shown to proceed through the intermediacy of a transient radical cation, this species is not proposed as an intermediate in the reduction of thioxanthen-9-ones with organotin hydrides. tandfonline.comnih.gov The reduction mechanism follows a different pathway involving ketyl radicals.

A definitive mechanism for the reduction of thioxanthen-9-ones by Bu₂SnClH has been proposed, centering on the formation of a tributylstannyloxythioxanthyl ketyl radical. tandfonline.comtandfonline.com To validate this pathway, a control experiment was conducted. Thioxanthen-9-one was first reduced to thioxanthen-9-ol using LiAlH₄. This alcohol was then reacted with bis(tributyltin) oxide to form 9-tributylstannyloxythioxanthene. tandfonline.com The subsequent reduction of this stannyloxy derivative with Bu₂SnClH led directly to thioxanthene. tandfonline.comtandfonline.com This result strongly supports the formation of a ketyl radical as a key intermediate in the main reduction process, similar to intermediates observed in the photoreduction of thioxanthenones. tandfonline.com The generation of ketyl radicals via single-electron reduction of carbonyls is a known pathway, though it often requires strong reductants. nih.gov The use of organotin hydrides provides a specific route to these intermediates under milder conditions. tandfonline.comtandfonline.com

While detailed kinetic data has not been the primary focus of the mechanistic studies, the research involved a comparative analysis of the reduction products for different thioxanthen-9-one derivatives. tandfonline.comtandfonline.com The successful reduction of 2-propoxythioxanthen-9-one, 2-chloro-4-methylthioxanthen-9-one, and 9-tributylstannyloxythioxanthene to their respective thioxanthene products demonstrates the general applicability of the dibutyltin chlorohydride method. tandfonline.comtandfonline.com This comparative approach was instrumental in deducing the common mechanistic pathway involving the tributylstannyloxythioxanthyl ketyl radical. tandfonline.com

Reduction of 2-Chlorothioxanthen-9-one (and Related Thioxanthenones)

Mechanistic Studies of Reduction Processes

Derivatization Strategies of the this compound Scaffold

The this compound core, a tricyclic sulfur-containing heterocycle, offers multiple sites for chemical modification, leading to a diverse array of derivatives. Strategies for its derivatization are pivotal for developing new compounds with specific chemical properties. These strategies primarily involve reactions at the chlorine-substituted phenyl ring and the central thioxanthene ring system.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of the this compound scaffold often begins with the corresponding ketone, 2-chlorothioxanthen-9-one. This precursor allows for a variety of chemical transformations.

One common strategy is nucleophilic aromatic substitution, particularly when the thioxanthene ring is activated by an electron-withdrawing group, such as a sulfone (SO2) at the sulfur position. For instance, the related 3-chlorothioxanthen-9-one-10,10-dioxide readily undergoes nucleophilic substitution with secondary amines like piperidine (B6355638) or piperazine. rsc.org This reaction is often facilitated by a base such as potassium carbonate (K2CO3) and can be accelerated using microwave irradiation. rsc.org Although this example is for the 3-chloro isomer, the principle applies to the 2-chloro analogue, provided there is appropriate activation of the ring system.

Another key derivatization approach involves amide bond formation. Starting from a carboxylic acid derivative of the thioxanthene scaffold, standard peptide coupling reagents can be employed to synthesize a library of amide derivatives. Reagents such as BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have proven effective for this purpose, typically in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). rsc.org

The table below summarizes typical reagents used in the derivatization of thioxanthenone scaffolds.

| Derivatization Type | Reagents | Base | Conditions |

| Nucleophilic Aromatic Substitution | Secondary Amines (e.g., Piperidine, Piperazine) | K2CO3 | Microwave, 155°C |

| Amide Coupling | Carboxylic Acid, Amine | DIPEA | BOP or HBTU, CH2Cl2 or DMF |

Furthermore, the synthesis of tetracyclic thioxanthene derivatives has been achieved through an Ullmann-type C-N coupling reaction. This involves the reaction of a chloro-substituted thioxanthen-9-one with a secondary amine in the presence of a copper catalyst, such as copper(I) iodide (CuI), and a base like K2CO3, leading to a concerted dehydrative cyclization.

Dehydration of 9-Allyl-2-Chlorothioxanthene-9-ol to 9-Allylidene-2-chlorothioxanthene

The conversion of 9-allyl-2-chlorothioxanthen-9-ol (B117231) to 9-allylidene-2-chlorothioxanthene is a crucial dehydration reaction that introduces an exocyclic double bond, a key structural feature in some biologically active thioxanthene derivatives. wikipedia.org The starting material, 9-allyl-2-chlorothioxanthen-9-ol, can be synthesized via the reaction of 2-chlorothioxanthen-9-one with an allyl-metal reagent, such as allylmagnesium bromide, in a Grignard reaction. A similar synthesis has been demonstrated for 9-benzyl-9H-thioxanthen-9-ol. stackexchange.com

The dehydration of this tertiary allylic alcohol likely proceeds through a carbocation intermediate, characteristic of an E1 elimination mechanism. acs.org The stability of the resulting tertiary and resonance-stabilized allylic carbocation facilitates this pathway. acs.org

The dehydration of alcohols to alkenes can be catalyzed by a variety of agents. rsc.org For tertiary alcohols, acid catalysis is a common and effective method. Brønsted acids such as sulfuric acid or phosphoric acid can be used. Lewis acids are also effective catalysts for alcohol dehydration. Metal triflates, such as hafnium triflate (Hf(OTf)4) and iron triflate (Fe(OTf)3), have been shown to catalyze the dehydration of primary, secondary, and tertiary alcohols. rsc.org Rhenium catalysts like methylrhenium trioxide (MTO) are particularly efficient for dehydrating allylic and tertiary alcohols. rsc.org In the synthesis of the related drug Tiotixene, phosphorus oxychloride is used for a similar dehydration step.

The table below lists potential catalysts for the dehydration of tertiary allylic alcohols.

| Catalyst Type | Examples |

| Brønsted Acids | Sulfuric Acid (H2SO4), Phosphoric Acid (H3PO4) |

| Lewis Acids | Hafnium Triflate (Hf(OTf)4), Iron Triflate (Fe(OTf)3) |

| Rhenium Catalysts | Methylrhenium Trioxide (MTO), Rhenium(VII) Oxide (Re2O7) |

| Other | Phosphorus Oxychloride (POCl3) |

The study of reaction kinetics is essential for understanding and optimizing synthetic procedures. For derivatization reactions, kinetic models help in elucidating reaction mechanisms and predicting the influence of various parameters such as reactant concentrations, temperature, and catalyst loading. elsevierpure.com

For the dehydration of secondary alcohols under hydrothermal conditions, it has been shown that the E1 elimination mechanism often predominates over the E2 mechanism. researchgate.net The rate of dehydration is linked to the stability of the carbocation intermediate. acs.org Tertiary and allylic alcohols, which form more stable carbocations, generally exhibit faster dehydration rates. acs.org

A general kinetic scheme for an acid-catalyzed E1 dehydration involves the following steps:

Protonation of the alcohol's hydroxyl group by the acid catalyst.

Loss of a water molecule to form a carbocation intermediate.

Deprotonation of a carbon adjacent to the carbocation to form the alkene.

While kinetic studies on various thioxanthene drugs have been conducted, specific kinetic models for the derivatization of the this compound scaffold are not extensively detailed in the available literature. researchgate.net However, the principles of E1 and E2 kinetics for alcohol dehydration provide a solid theoretical framework for predicting the reaction behavior of 9-allyl-2-chlorothioxanthen-9-ol. elsevierpure.comresearchgate.net

This compound as a Synthetic Precursor in Organic Chemistry

The this compound framework, and more commonly its oxidized form, 2-chlorothioxanthen-9-one, serves as a valuable precursor for a range of more complex molecules. Its utility is demonstrated in the synthesis of various heterocyclic systems and as a starting point for pharmaceutical compounds.

For example, 2-chlorothioxanthen-9-one is a key intermediate in a patented method for its own preparation, which involves the cyclization of 2-(4'-chloro-phenylthio)-benzoic acid. nih.gov This highlights its central role in the synthesis of the thioxanthene ring system. Furthermore, it has been identified as a degradation product of the antipsychotic drug chlorprothixene (B1288), particularly upon exposure to UV light, indicating a chemical relationship between these compounds. nih.gov

The thioxanthene scaffold is the core of several antipsychotic drugs, including chlorprothixene, clopenthixol (B1202743), and thiothixene. wikipedia.org The synthesis of these drugs often starts from a substituted thioxanthene derivative, underscoring the importance of this class of compounds as synthetic intermediates. For instance, the synthesis of Tiotixene involves the derivatization of a 2-substituted-9H-thioxanthene.

The reactivity of the chloro-substituent and the carbonyl group (in the case of the thioxanthenone) allows for the introduction of various functional groups and side chains, making this compound and its derivatives versatile building blocks in medicinal and materials chemistry. The ability to construct complex molecular architectures from this scaffold is a testament to its significance as a synthetic precursor.

Reactivity and Reaction Mechanisms of 2 Chlorothioxanthene

Photochemical Reaction Pathways

The interaction of 2-chlorothioxanthene with light initiates a series of reactions, primarily driven by the formation of highly energetic intermediates. Much of the detailed photochemical study has been conducted on its close analogue, 2-chlorothioxanthen-9-one (CTX), whose behavior provides significant insight into the photochemical pathways of this compound itself.

Upon absorption of ultraviolet light, 2-chlorothioxanthone (B32725) (CTX) is promoted from its ground state (S₀) to an excited singlet state (¹CTX). This species is short-lived and rapidly undergoes intersystem crossing (ISC), a process where the spin of an excited electron flips, to form a more stable and longer-lived triplet excited state (³CTX). rsc.org This triplet species is a key reactive intermediate in the subsequent photochemical reactions. nih.gov

The formation and decay of the triplet state can be observed using techniques like laser flash photolysis, which reveals a characteristic transient absorption spectrum. rsc.orgdocumentsdelivered.com The lifetime and quantum yield of this triplet state are highly dependent on the solvent environment, a critical factor in determining the efficiency of subsequent photochemical events. rsc.orgmdpi.com For instance, the triplet lifetime is significantly longer in non-hydroxylic solvents compared to hydroxylic ones. rsc.org

| Property | MeCN | MeCN:H₂O (4:1) | MeCN:H₂O (1:1) | MeCN:H₂O (1:4) |

| Triplet Lifetime (τT) in µs | 18 | 13 | 5.0 | 2.0 |

| Triplet Quantum Yield (ΦT) | 0.81 | 0.65 | 0.31 | 0.12 |

| Data derived from studies on 2-chlorothioxanthone (CTX) in various acetonitrile (B52724)/water mixtures. Data sourced from rsc.org. |

The triplet excited state of a photosensitizer like ³CTX* is sufficiently energetic to react with ground-state molecular oxygen (³O₂), which is naturally in a triplet state. acs.orgpsu.edu Through a process of energy transfer, the sensitizer (B1316253) returns to its ground state while exciting the oxygen molecule to its highly reactive singlet state (¹O₂). psu.eduresearchgate.net This is classified as a Type II photosensitization mechanism. researchgate.net

The efficiency of singlet oxygen generation is directly related to the triplet quantum yield (ΦT) of the sensitizer. wikipedia.org Compounds with high triplet quantum yields, such as 2-chlorothioxanthone (ΦT = 0.81 in acetonitrile), are effective producers of singlet oxygen. rsc.orgnih.gov The generation of singlet oxygen is a pivotal step, as this species is responsible for many of the photooxidative reactions observed. nitrkl.ac.in

Once formed, singlet oxygen (¹O₂) can react with various organic substrates. In the context of thioxanthenes, a primary reaction is the oxidation of the sulfur atom. acs.orguni-regensburg.de The photooxidation of dibenzothiophenes, for example, proceeds through the formation of dibenzothiophene (B1670422) S-oxide and subsequently dibenzothiophene S,S-dioxide. google.com Similarly, 9H-thioxanthenes can be photo-oxidized to the corresponding thioxanthones, a reaction that likely involves singlet oxygen. acs.org

Beyond self-oxidation or oxidation of similar molecules, the generated singlet oxygen can participate in classic photooxygenation reactions with other alkenes or dienes present in a system. These reactions include:

[4+2] Cycloadditions with conjugated dienes to form endoperoxides.

Ene reactions with alkenes that have allylic hydrogens, yielding allylic hydroperoxides.

[2+2] Cycloadditions with electron-rich alkenes to produce 1,2-dioxetanes. researchgate.net

Oxidation Reactions and Adduct Formation

Beyond photochemical pathways, this compound can be transformed by various chemical oxidizing agents. These reactions can lead to the formation of oxidized products or adducts, which are molecules formed by the direct addition of two or more distinct molecules.

The product of an oxidation reaction involving a thioxanthene (B1196266) derivative is highly dependent on the nature of the oxidizing agent and the reaction conditions. researchgate.netyoutube.com

Mild Oxidation: Aerobic oxidation using visible light and a photocatalyst can selectively oxidize the benzylic C-H bonds at position 9 of the thioxanthene ring, converting it to the corresponding thioxanthone. acs.orguni-regensburg.de

Strong Oxidation: Powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to more extensive transformations. Depending on the conditions (temperature, pH), permanganate can oxidize side chains or even cause cleavage of the aromatic rings. libretexts.orgnih.gov For instance, the oxidation of the related drug chlorprothixene (B1288) with permanganate has been studied. nih.gov

Chromium Reagents: Chromic acid (H₂CrO₄) and related reagents like pyridinium (B92312) chlorochromate (PCC) are typically used to oxidize alcohols to aldehydes and ketones. chemistnotes.comyoutube.com In a thioxanthene system, these would primarily react with alcohol functionalities if present on a side chain.

Electrochemical Oxidation: Anodic oxidation of thioxanthenes generates a radical cation, which can deprotonate to form a radical and then be further oxidized to a cation. This cationic species is an electrophile that can attack other molecules to form adducts. mdpi.commdpi.com

An example of adduct formation is the electrochemical reaction of thioxanthene with azobenzenes, where the thioxanthene moiety is added to the para-position of an azobenzene (B91143) ring via a proposed Friedel-Crafts-type mechanism involving the thioxanthenyl cation. mdpi.com Furthermore, some thioxanthene-based drugs, particularly after oxidation to the sulfoxide (B87167), have been shown to form adducts with biological nucleophiles like glutathione. psu.edu

Formation of Thioxanthyllium Ions in Acidic Media

When this compound or its derivatives are placed in strongly acidic, dehydrating media, they can form stable, intensely colored aromatic cations known as thioxanthylium ions. Studies on the parent compound, thioxanthene, and its sulfoxide demonstrate that dissolving them in 96% sulfuric acid results in the clean conversion to the thioxanthylium cation. acs.orgacs.org This transformation can be monitored by UV-visible and NMR spectroscopy, which show the disappearance of reactant signals and the appearance of new signals corresponding to the planar, aromatic cation. acs.org

The reaction proceeds via protonation, likely at the sulfur or oxygen atom (in the case of a sulfoxide precursor), followed by the loss of a water molecule to generate the stabilized carbocation. acs.org More recent studies have shown that thioxanthen-9-ols can be readily converted to their corresponding thioxanthylium cations upon exposure to trifluoroacetic acid (TFA), a process that is often reversible upon the re-introduction of water. nih.gov The formation of the 2-chlorothioxanthylium ion would follow a similar pathway, providing a key reactive intermediate for nucleophilic attack.

General Chemical Transformations and Degradation Pathways

The reactivity of the this compound scaffold is primarily centered around the 9-position of the thioxanthene ring system. Key chemical transformations involve the interconversion between the ketone form (2-chlorothioxanthen-9-one) and its derivatives, such as the antipsychotic drug chlorprothixene. Degradation pathways are often photochemical in nature, driven by exposure to ultraviolet (UV) light.

Chemical Transformations in Synthesis

A significant chemical transformation of the this compound core is the synthesis of chlorprothixene from 2-chlorothioxanthen-9-one. This multi-step process illustrates the reactivity of the carbonyl group at the 9-position. gpatindia.com The synthesis proceeds through the formation of a tertiary alcohol, followed by dehydration to yield the final product. gpatindia.com

The general steps for this transformation are outlined below:

Grignard Reaction: 2-Chlorothioxanthen-9-one acts as the carbonyl component in a reaction with a Grignard reagent, specifically 3-dimethylaminopropylmagnesium bromide. This nucleophilic addition to the carbonyl carbon results in the formation of a tertiary alcohol intermediate. gpatindia.com

Dehydration: The tertiary hydroxyl group is subsequently removed through a dehydration reaction. This is typically achieved by acylating the alcohol with a reagent like acetyl chloride, followed by the pyrolysis of the resulting acetate (B1210297) ester. This elimination reaction creates the exocyclic double bond characteristic of chlorprothixene. gpatindia.com

Interactive Table: Synthesis of Chlorprothixene from 2-Chlorothioxanthen-9-one Click on the headers to sort the data.

| Step | Reactant(s) | Key Reagent | Intermediate/Product | Reaction Type |

| 1 | 2-Chlorothioxanthen-9-one | 3-Dimethylaminopropylmagnesium bromide | Tertiary Alcohol | Grignard Reaction (Nucleophilic Addition) |

| 2 | Tertiary Alcohol | Acetyl Chloride / Heat | Chlorprothixene | Acylation and Pyrolysis (Dehydration/Elimination) |

Degradation Pathways

The degradation of this compound derivatives is notably influenced by light. Research has identified 2-chlorothioxanthen-9-one (CTX) as a primary photoproduct of (Z)-chlorprothixene when it is irradiated with UV light at 313 nm. nih.gov This indicates a degradation pathway where the exocyclic double bond of chlorprothixene is cleaved, leading to the formation of the more stable ketone structure. nih.gov The formation of CTX from chlorprothixene is described as an auto-catalyzed reaction that proceeds through an energy transfer mechanism. nih.gov

The photochemical reactivity of 2-chlorothioxanthen-9-one itself is a key aspect of its chemical behavior. When exposed to UV light, it can absorb energy and generate reactive species, such as singlet oxygen. guidechem.com This property is harnessed in industrial applications where it is used as a photoinitiator for the polymerization of synthetic resins, particularly in UV-curable coatings and inks. guidechem.commyskinrecipes.comgoogle.com Its function involves initiating cross-linking reactions that lead to rapid curing and the formation of durable finishes. myskinrecipes.com

Interactive Table: Photochemical Degradation and Reactivity Click on the headers to sort the data.

| Process | Parent Compound | Condition | Primary Product(s) / Outcome | Significance |

| Photodegradation | (Z)-Chlorprothixene | UV Irradiation (313 nm) | 2-Chlorothioxanthen-9-one (CTX) | Degradation pathway of the drug. nih.gov |

| Photochemical Reaction | 2-Chlorothioxanthen-9-one | UV Light Exposure | Generation of reactive species (e.g., singlet oxygen) | Application as a photoinitiator. guidechem.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Approaches

Quantum chemical methods are used to compute the electronic structure and properties of molecules. These approaches can be subdivided into semi-empirical, ab initio, and density functional theory methods.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.govacs.org It offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. For a related thioxanthene (B1196266) derivative, thiothixene, DFT has been used to investigate its structural and electronic properties. drugbank.com However, specific DFT studies focused solely on 2-Chlorothioxanthene are not readily found in the surveyed literature.

Electronic Structure Determination

Determining the electronic structure involves mapping the distribution of electrons within the molecule, which governs its chemical behavior. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their distribution across the molecule are critical for predicting reactivity. nih.govdtu.dk Analysis of the molecular electrostatic potential (MEP) map would identify the electron-rich and electron-poor regions of this compound, indicating likely sites for nucleophilic and electrophilic attack. drugbank.com

While these analyses are standard in computational chemistry, published data detailing the specific HOMO-LUMO energies or the MEP map for this compound could not be located.

Prediction of Optoelectronic Behavior and Band Gaps

The energy difference between the HOMO and LUMO orbitals, known as the HOMO-LUMO gap, is a key parameter in predicting a molecule's optoelectronic properties, such as its light absorption and emission characteristics. nih.gov A smaller gap generally corresponds to easier electronic excitation and absorption of longer wavelength light. Time-dependent DFT (TD-DFT) calculations can be used to simulate UV-visible absorption spectra, providing theoretical validation for experimental observations. drugbank.com

A comprehensive search did not yield specific published values for the calculated HOMO-LUMO band gap or the predicted optoelectronic properties of this compound.

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data for parameterization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational expense. These methods could be used to calculate a highly accurate geometry and energy for this compound. Combined experimental and theoretical studies have been performed on related heterocyclic systems, but specific ab initio investigations on this compound are not available in the reviewed literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations use classical mechanics to model the movement of atoms and molecules over time. This technique is invaluable for studying the conformational dynamics of flexible molecules and their interactions with their environment, such as solvents or biological macromolecules like proteins. For a molecule like this compound, which is a core scaffold for antipsychotic drugs like Chlorprothixene (B1288), MD simulations would be instrumental in studying its binding mode and stability within dopamine (B1211576) or serotonin (B10506) receptor pockets. Such simulations provide insights into the key interactions that govern drug-receptor recognition and can help rationalize therapeutic efficacy.

Despite the clear applicability of this method, no specific MD simulation studies focusing on this compound or its direct interactions were found in the public scientific literature.

Computational Reaction Dynamics Modeling

This advanced computational field focuses on simulating the detailed pathway of a chemical reaction. It involves calculating the potential energy surface, identifying transition state structures, and determining reaction rate constants. For this compound, this could involve modeling its synthesis, metabolic pathways, or photochemical reactions. Understanding the dynamics of these reactions at a molecular level is crucial for process optimization in synthesis and for predicting metabolic fate in a biological system.

A review of available research indicates that computational modeling of the reaction dynamics specifically for this compound has not been a focus of published studies.

Development of Theoretical Models for Chemical Phenomena

The study of this compound and its derivatives benefits from the development of theoretical models that can predict and explain their chemical behavior. These models are often based on quantum mechanics and are used to understand various chemical phenomena, including electronic structure, reactivity, and spectroscopic properties.

One fundamental approach involves the use of electronic structure analysis. Methods like Density Functional Theory (DFT) are employed to gain insights into the distribution of electrons within the molecule. Key descriptors derived from these analyses include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their gap are crucial for predicting the chemical reactivity, kinetic stability, and electronic transitions within the molecule. For instance, in studies of similar heterocyclic systems like chalcones, the HOMO-LUMO energy gap provides insights into the compound's potential anticancer activity. arabjchem.org

Another important theoretical tool is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the electrostatic potential distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com Red-colored areas on an MEP map indicate a negative potential, suggesting a propensity to donate electrons, while blue areas represent a positive potential, indicating a tendency to accept electrons. mdpi.com Such maps are invaluable for predicting the sites of electrophilic and nucleophilic attack, thus elucidating potential reaction mechanisms and intermolecular interactions. researchgate.net

Theoretical models are also developed to understand reaction mechanisms. For example, in studies of hetero-Diels-Alder reactions involving thioketones, quantum chemical DFT studies have been used to investigate the Gibbs free energy surface. nih.gov This allows for the determination of whether a reaction proceeds through a concerted or stepwise mechanism by comparing the energy barriers of different reaction pathways. nih.gov Such computational explorations can explain experimentally observed regioselectivity. nih.gov

Furthermore, thermodynamic analysis through computational methods can clarify the driving forces behind the formation of specific chemical structures. researchgate.net By calculating properties such as bond dissociation enthalpy (BDE), proton affinity (PA), and ionization potential (IP), researchers can create thermodynamic models to predict the antioxidant activity and stability of radical intermediates for various compounds.

Below is a table illustrating the types of data generated from theoretical models for compounds structurally related to this compound.

| Theoretical Parameter | Significance | Typical Value Range (Illustrative) |

| HOMO Energy | Indicates electron-donating ability | -5.0 to -7.0 eV |

| LUMO Energy | Indicates electron-accepting ability | -1.0 to -3.0 eV |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability | 2.0 to 6.0 eV |

| Dipole Moment | Measures the polarity of the molecule | 1.0 to 5.0 Debye |

| Molecular Electrostatic Potential (MEP) | Predicts sites for intermolecular interactions | Varies across the molecular surface |

Multi-scale Computational Modeling Approaches

To bridge the gap between the atomic level and macroscopic properties, multi-scale computational modeling approaches are employed. These methods integrate different levels of theory to simulate complex chemical and physical processes over a wide range of length and time scales. llnl.gov For a molecule like this compound, which may be a component in larger systems like polymers or biological environments, multi-scale modeling is essential.

A prominent multi-scale method is the combined Quantum Mechanics/Molecular Mechanics (QM/MM) approach. kuleuven.be In this a hybrid technique, the chemically active part of a system (e.g., the region of this compound undergoing a reaction) is treated with high-accuracy quantum mechanics. The remainder of the system, such as the solvent or a protein binding pocket, is described using less computationally expensive molecular mechanics force fields. kuleuven.be This allows for the detailed study of reaction mechanisms, enzymatic catalysis, and electronic properties within large, complex environments, which would be computationally prohibitive to model entirely with QM methods. kuleuven.be

Molecular dynamics (MD) simulations represent another crucial component of multi-scale modeling. MD simulations are used to study the time-dependent behavior of a molecular system, providing insights into conformational changes, diffusion, and the dynamics of intermolecular interactions. arabjchem.org For example, MD simulations have been used to assess the stability of ligand-protein complexes, which is critical for drug design. arabjchem.org By simulating the system over nanoseconds or even longer, researchers can observe how molecules like this compound might interact with biological targets or self-assemble in solution.

These computational techniques can be combined to create a comprehensive model of a material's behavior. For instance, data from atomistic-level simulations can be used to parameterize larger, continuum-level models that describe bulk properties. llnl.gov This approach is used in materials science to connect the molecular structure to macroscopic performance in areas like the design of polymeric components or the study of shockwaves in energetic materials. llnl.gov

The table below summarizes different computational modeling approaches and their applications relevant to the study of this compound.

| Modeling Approach | Scale | Primary Application | Information Obtained |

| Density Functional Theory (DFT) | Quantum (Atomic) | Electronic structure and reactivity | HOMO/LUMO energies, MEP, reaction pathways arabjchem.orgmdpi.com |

| Molecular Dynamics (MD) | Atomistic/Meso | System dynamics and interactions | Conformational changes, binding stability, diffusion arabjchem.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Hybrid | Reactions in large systems (e.g., enzymes) | Reaction mechanisms, transition states, binding energies kuleuven.be |

| Continuum Models | Macro | Bulk material properties | Mechanical strength, thermal diffusion llnl.gov |

Applications in Advanced Materials and Functional Systems

Photoinitiator Systems in Photopolymerization

2-Chlorothioxanthene belongs to the thioxanthone class of compounds, which are widely recognized as highly efficient photoinitiators, especially for the curing of inks and coatings upon exposure to ultraviolet (UV) light. paint.orgsinocurechem.com They are a key component in UV-curable formulations that include photoactive monomers and oligomers. sinocurechem.com The effectiveness of a photoinitiator system is critical as it dictates the speed of curing and the final properties of the polymerized material. lencolo37.com

Thioxanthene (B1196266) derivatives, including this compound, typically function as Type II photoinitiators. paint.orglencolo37.com Unlike Type I initiators that undergo direct fragmentation upon light absorption, Type II initiators operate through a bimolecular process involving hydrogen abstraction. paint.orgnih.govnih.gov

The mechanism proceeds through several key steps:

Light Absorption: The photoinitiator molecule absorbs photons from a UV light source, transitioning from its ground state (S₀) to an excited singlet state (S₁). purdue.edu

Intersystem Crossing (ISC): The excited singlet state is typically short-lived and undergoes a rapid and efficient conversion to a more stable, longer-lived excited triplet state (T₁). paint.orgpurdue.edu

Hydrogen Abstraction: In its excited triplet state, the thioxanthone molecule abstracts a hydrogen atom from a synergist or co-initiator, which is commonly a tertiary amine. paint.orgkent.ac.uk This interaction forms an intermediate excited-state complex known as an exciplex. paint.org

Radical Generation: Following the hydrogen abstraction, two types of radicals are generated: a ketyl radical from the photoinitiator and an aminoalkyl radical from the co-initiator. The aminoalkyl radical is typically the primary species responsible for initiating the polymerization of acrylate (B77674) or other unsaturated monomers and oligomers in the formulation. paint.org

This process transforms the liquid ink or coating into a solid, cross-linked film. sinocurechem.com The efficiency of this mechanism is crucial in industrial applications like printing inks and protective coatings where rapid, reliable curing is necessary. paint.org The choice of photoinitiator and co-initiator must be carefully managed to ensure the absorption spectrum of the initiator matches the emission spectrum of the UV lamp and to overcome challenges like oxygen inhibition at the surface of the film. paint.orgsinocurechem.com

Optoelectronic Applications

The exploration of π-conjugated organic molecules for use in optoelectronics is a rapidly growing field of research. Thioxanthene derivatives are of interest due to their electronic structure, which can be tailored for specific applications in devices that generate, detect, or manipulate light. mdpi.commdpi.com

The optoelectronic behavior of these compounds is governed by their fundamental photophysical characteristics, including how they absorb and emit light, the energy levels of their molecular orbitals, and their response to intense electromagnetic fields.

The fluorescence properties of thioxanthene derivatives are highly sensitive to their molecular environment. Research on 2-Chlorothioxanthone (B32725) (CTX), a closely related keto-analogue of this compound, provides significant insight into these characteristics. nih.gov The compound's ability to emit light (fluorescence) after being excited by UV radiation is quantified by its fluorescence quantum yield (Φf) and fluorescence lifetime (τ). nih.gov

Studies have shown that these properties are dependent on the polarity of the solvent. nih.gov For instance, the fluorescence quantum yield of 2-Chlorothioxanthone increases with solvent polarity. nih.gov In acetonitrile (B52724), the quantum yield is very low, but it increases significantly with the addition of water. nih.gov This behavior is detailed in the table below, which compares the photophysical properties of 2-Chlorothioxanthone in various acetonitrile/water mixtures. nih.gov The emission spectrum is generally independent of the excitation wavelength, which is a fundamental characteristic of fluorescence. thermofisher.com

| Solvent (Acetonitrile:Water) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |

|---|---|---|

| 1:0 | 0.0051 | < 0.5 |

| 9:1 | 0.14 | 2.8 |

| 4:1 | 0.18 | 3.5 |

| 7:3 | 0.22 | 4.1 |

| 1:1 | 0.31 | 5.4 |

Band gap engineering is the process of controlling the electronic band gap of a material, which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This is a critical factor in designing organic semiconductors for optoelectronic devices. rsc.org By modifying the chemical structure of a molecule, it is possible to tune its HOMO and LUMO energy levels and thus its band gap, which in turn affects its absorption, emission, and charge-transport properties. rsc.orgrsc.org

For π-conjugated systems like this compound, the band gap can be modulated by introducing electron-donating or electron-withdrawing substituents. mdpi.comrsc.org The thioxanthene core itself possesses an electron-rich sulfur atom and an extended aromatic system. The introduction of a chlorine atom at the 2-position, which is an electron-withdrawing group, influences the electronic distribution within the molecule. This substitution can lower the energy levels of both the HOMO and LUMO, with the magnitude of the shift determining the resulting band gap. rsc.org This ability to tune the electronic properties is fundamental for optimizing materials for specific roles, such as p-type (hole-transporting) or n-type (electron-transporting) semiconductors in transistors and solar cells. rsc.org

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These properties are crucial for applications in optical data storage, frequency conversion, and optical switching. nih.govnih.gov Organic molecules with significant NLO properties often feature an extended π-conjugated system and possess intramolecular charge-transfer (ICT) characteristics, where electrons move from a donor part of the molecule to an acceptor part. nih.gov

Thioxanthene derivatives are potential candidates for NLO applications due to their inherent molecular structure. The delocalized π-electrons across the tricyclic thioxanthene framework can become polarized under a strong electric field. nih.gov The presence of the sulfur heteroatom (donor) and the chloro-substituent (acceptor) can facilitate ICT upon excitation, which is a key mechanism for generating a large NLO response. nih.gov While specific NLO coefficient measurements for this compound are not extensively documented, related organic chromophores with similar structural motifs have demonstrated significant NLO activity, suggesting the potential of the thioxanthene class of materials in this advanced technological field. nih.gov

Exploration of Optoelectronic Properties

Amplified Spontaneous Emission (ASE)

Amplified Spontaneous Emission (ASE) is a phenomenon observed in materials with high photoluminescence quantum yields and sufficient optical gain, serving as a key indicator of a material's potential for use in laser applications. While some organic dyes and conjugated polymers are known to exhibit ASE, there is no specific data in the reviewed literature detailing the ASE properties of this compound. The introduction of a chlorine atom at the 2-position of the thioxanthene core could influence its photophysical properties, such as fluorescence quantum yield and excited-state lifetime, which are critical for achieving ASE. Further research would be necessary to determine if this compound possesses the requisite characteristics for light amplification.

Potential in Organic Light-Emitting Diodes (OLEDs)

Thioxanthone derivatives, which are structurally related to thioxanthenes, have been explored as components in Organic Light-Emitting Diodes (OLEDs), often exhibiting thermally activated delayed fluorescence (TADF). nih.gov These properties are advantageous for achieving high efficiency in OLEDs. However, there is a lack of specific research on the integration of this compound into OLED device architectures. Its electron-withdrawing chloro-substituent and the thioxanthene core could potentially be utilized in the design of host or emissive materials. Experimental validation of its electroluminescent properties, charge transport characteristics, and device stability is required to ascertain its viability in OLED applications.

Integration into Photovoltaic Devices

The field of organic photovoltaics (OPVs) relies on the development of novel electron donor and acceptor materials to improve power conversion efficiencies. The suitability of a compound for use in OPVs is determined by its absorption spectrum, energy levels (HOMO and LUMO), and charge carrier mobility. While various heterocyclic compounds have been investigated for photovoltaic applications, there is no available research that specifically reports on the use of this compound in photovoltaic devices. Theoretical and experimental studies would be needed to characterize its optical and electronic properties to evaluate its potential as a donor or acceptor material in organic solar cells.

Role in Conducting Polymers

Conducting polymers are a class of organic materials with extended π-conjugation that allows for electrical conductivity. cmu.edu Polythiophenes and their derivatives are prominent examples of conducting polymers with applications in various electronic devices. cmu.edu The thioxanthene unit, with its sulfur-containing heterocyclic system, could potentially be incorporated into a polymer backbone to create a novel conducting polymer. The chlorine substituent in this compound could further modify the electronic properties of such a polymer. However, the synthesis and characterization of polymers derived from this compound have not been reported in the scientific literature.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules, while self-assembly is the process by which these molecules form ordered structures. These principles are key to the bottom-up fabrication of functional nanomaterials.

Controlled Supramolecular Assembly of Thioxanthene Scaffolds

The planar and aromatic nature of the thioxanthene scaffold suggests its potential for forming ordered assemblies through non-covalent interactions such as π-π stacking. The introduction of a chlorine atom could influence these interactions through halogen bonding or by altering the electronic distribution of the aromatic system. However, specific studies on the controlled supramolecular assembly of this compound are not available. Research in this area would involve exploring how solvent, temperature, and concentration affect the self-assembly of this compound into well-defined supramolecular structures.

Design of Functional Architectures and Devices

The ability to control the self-assembly of molecules is crucial for the design of functional architectures and devices at the nanoscale. If this compound can be induced to form specific supramolecular structures, these could potentially be harnessed for applications in sensors, nanoelectronics, or drug delivery. The design of such functional systems would depend on a thorough understanding of the self-assembly behavior of this compound and the ability to manipulate it to create desired architectures. Currently, there is no research demonstrating the design of functional architectures based on the self-assembly of this compound.

Catalysis Research

The thioxanthene scaffold, to which this compound belongs, is a subject of significant interest in the field of catalysis, particularly in photoredox and photoorganocatalysis. rsc.orgrsc.org While research often focuses on the broader class of thioxanthene derivatives or the closely related thioxanthones (which have a carbonyl group at position 9), the fundamental photochemical properties are rooted in the thioxanthene core structure. These compounds are recognized as a key class of aromatic ketones that play a unique role in photochemistry. rsc.orgrsc.org

Thioxanthene derivatives are valued as organic photocatalysts, which are small, metal-free organic molecules capable of promoting chemical transformations upon light absorption. rsc.org Their utility stems from several advantageous photophysical properties. Compared to other aromatic ketones, thioxanthones, for example, possess high triplet energy and a relatively long triplet lifetime. rsc.orgrsc.org This allows them to effectively mediate reactions through various mechanisms, including hydrogen atom transfer (HAT), single electron transfer (SET), or energy transfer (EnT). rsc.org

The general mechanism for their catalytic activity involves the absorption of light, typically in the visible spectrum, which promotes the molecule to an excited state. organic-chemistry.org In this state, it can act as a potent oxidant or reductant, initiating a cascade of chemical reactions. This process, known as photoredox catalysis, leverages the ability of the excited catalyst to engage in single-electron-transfer events with organic substrates. rsc.org This has been successfully applied to a wide array of chemical transformations, including:

Polymerization Reactions: Thioxanthene derivatives are widely used as photoinitiators for both free-radical and cationic polymerizations, which are fundamental processes in materials science, such as in 3D printing applications. mdpi.comacs.org

[2+2] Photocycloadditions: These reactions are crucial for synthesizing complex cyclic systems. rsc.org

Cross-Coupling Reactions: The formation of new carbon-oxygen (C-O), carbon-nitrogen (C-N), and carbon-phosphorus (C-P) bonds has been achieved using thioxanthene-based photocatalysts. rsc.org

Recent research has focused on developing novel thioxanthene derivatives to enhance their catalytic efficiency and absorption in the visible light spectrum. organic-chemistry.orgmdpi.com By modifying the core structure with different substituents, researchers can fine-tune the electrochemical and photophysical properties of the catalyst for specific applications. mdpi.com It has been demonstrated that thioxanthone derivatives can serve as metal-free photoredox catalysts active in both oxidative and reductive cycles, making them versatile tools for modern organic synthesis. mdpi.com This environmentally friendly approach, which operates under mild conditions, offers high regioselectivity and reactivity, presenting a significant advantage over traditional methods that may require toxic transition metals or harsh reaction conditions. organic-chemistry.org

Analytical Methodologies and Reference Standards

Multi-Element Scanning Thermal Analysis (MESTA) is an analytical technique used for the identification and characterization of solid substances. The method involves heating a sample at a constant rate in a controlled atmosphere. As the sample is heated, its volatile components are released and combusted at high temperatures, converting elements like carbon, nitrogen, and sulfur into their respective oxides (CO₂, NOx, SO₂). These oxides are then carried to a series of detectors for simultaneous measurement. The resulting thermograms, which plot the evolution of these gases against temperature, serve as a unique chemical signature for the sample.

For the accurate quantification of sulfur, the MESTA technique, like other analytical methods, relies on the use of reference compounds or standards. These standards are materials with a known, stable, and homogenous concentration of the element . In a 2023 study validating the MESTA method for sulfur analysis, researchers used 27 different organic and reduced inorganic sulfur compounds as reference materials to test the technique's accuracy and recovery rates. The list of tested compounds included various chemical structures, such as those containing sulfonate, sulfate, and sulfide (B99878) groups.

The selection of a suitable reference compound is critical for method calibration and validation. Such standards are typically pure, stable compounds whose thermochemical behavior is well-understood. While this compound contains both sulfur and chlorine, research literature available does not specifically name it as a reference compound used in MESTA for sulfur determination. researchgate.net Standard reference materials (SRMs) for sulfur analysis are often provided by metrological institutions like the National Institute of Standards and Technology (NIST) or the International Atomic Energy Agency (IAEA) and include materials such as coal, petroleum products, or pure compounds like di-n-butyl sulfide. iaea.orgnist.govresearchgate.net

Table 1: Examples of Reference Sulfur Compounds Used in MESTA Validation Studies This table is representative of the types of compounds used in research and does not imply they are official certified reference materials.

| Compound Name | Chemical Formula | Sulfur Functional Group |

|---|---|---|

| Sodium Dodecyl Sulfate | C₁₂H₂₅NaO₄S | Sulfate |

| Sodium Thiosulfate | Na₂S₂O₃ | Thiosulfate |

| Bathophenanthrolinedisulfonic Acid Disodium Salt | C₂₄H₁₄N₂Na₂O₆S₂ | Sulfonic Acid |

| L-Cysteine | C₃H₇NO₂S | Thiol |

| DL-Methionine | C₅H₁₁NO₂S | Thioether |

Source: Adapted from data in Journal of Biomedical Research & Environmental Sciences, 2023.

In the latter half of the 20th century, the development of thioxanthene derivatives as major pharmaceutical agents, particularly as antipsychotics, necessitated the creation of robust analytical methods for their detection and quantification. sci-hub.seresearchgate.netmdpi.com Chromatographic techniques became indispensable tools for quality control, metabolic studies, and analysis in biological fluids. sci-hub.seresearchgate.net

Historically, various chromatographic methods were applied to the analysis of thioxanthenes and their related compounds, including this compound's direct analogue, 2-chlorothioxanthone.

Thin-Layer Chromatography (TLC) and HPTLC: In the 1980s and 1990s, High-Performance Thin-Layer Chromatography (HPTLC) was utilized for the separation and quantitative analysis of thioxanthene isomers and related substances. A 1997 review highlighted an HPTLC method for the analysis of cis and trans chlorprothixene (B1288), chlorprothixene sulphoxide, and 2-chlorothioxanthone . researchgate.net This demonstrates that chromatographic methods were specifically developed for chloro-substituted thioxanthene structures during this period. HPTLC offered a sensitive method for analyzing these compounds in various matrices. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC emerged as a powerful and versatile technique for the analysis of thioxanthene drugs. Methods were developed for determining chlorprothixene and clopenthixol (B1202743) in plasma. sci-hub.seresearchgate.net These methods often involved specialized detection, such as electrochemical detection, to achieve high sensitivity. sci-hub.seresearchgate.net HPLC was crucial for separating geometric isomers (cis/trans) of drugs like clopenthixol and flupenthixol, which often exhibit different pharmacological activities. sci-hub.se

Gas Chromatography (GC): Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), provided a highly specific method for the identification and quantification of thioxanthenes and their metabolites in complex samples, such as serum or in toxicological screenings. sci-hub.seresearchgate.net Temperature-programmed GC methods using fused silica (B1680970) columns were employed for the routine identification of a wide range of psychotropic drugs, including thioxanthenes. sci-hub.seresearchgate.net

These chromatographic techniques were foundational in the pharmaceutical development and clinical use of the thioxanthene drug class, ensuring the purity of dosage forms and enabling pharmacokinetic studies. sci-hub.seresearchgate.net

Table 2: Historical Chromatographic Methods for Thioxanthene Derivative Analysis

| Technique | Application / Analyte Example | Typical Detection Method | Reference Period |

|---|---|---|---|

| HPTLC | Quantitative analysis of Chlorprothixene, 2-Chlorothioxanthone | Fluorometric | 1980s - 1990s |

| HPLC | Determination of Chlorprothixene, Clopenthixol in plasma | UV Spectrophotometry, Electrochemical | 1980s - 1990s |

| GC / GC-MS | Identification of thioxanthenes and metabolites in serum; toxicology | Mass Spectrometry (MS), Flame Ionization | 1970s - 1990s |

Source: Compiled from data in Journal of Pharmaceutical and Biomedical Analysis, 1997. sci-hub.seresearchgate.net

Biological and Pharmacological Research Perspectives Mechanistic and Structural Focus

Role as a Structural Motif in Pharmacologically Relevant Compounds

2-Chlorothioxanthene is a crucial building block for several well-known antipsychotic drugs. Its incorporation into larger molecular structures dictates their interaction with specific biological targets, primarily neurotransmitter receptors in the brain.

The thioxanthene (B1196266) scaffold, featuring a central triple-ring system analogous to phenothiazines but with a carbon atom at position 10 instead of nitrogen, forms the basis of several typical antipsychotics. The this compound moiety is specifically present in prominent drugs such as Chlorprothixene (B1288) and Zuclopenthixol.

Chlorprothixene: Identified by the IUPAC name (3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine, Chlorprothixene clearly incorporates the this compound core structure nih.govnih.gov. This compound was one of the first thioxanthene antipsychotics synthesized and introduced in 1959 wikipedia.org.

Zuclopenthixol: This antipsychotic agent has the chemical structure (Z)-4-(3-(2-Chlorothioxanthen-9-ylidene)propyl)-1-piperazineethanol drugbank.com. Its chemical name explicitly highlights the this compound nucleus, underscoring its importance as a structural determinant for the drug's activity.

These compounds, along with others like Clopenthixol (B1202743), Flupenthixol, and Thiothixene, are all derivatives of the thioxanthene structure and are utilized for their antipsychotic properties wikipedia.orgdrugbank.com. The substitution pattern, including the chlorine at the 2-position, influences the compound's affinity for various receptors and, consequently, its pharmacological profile researchgate.net.

Investigation of Underlying Mechanisms of Action in Biological Systems

Thioxanthene derivatives, including those based on the this compound structure, primarily exert their antipsychotic effects through the antagonism of dopamine (B1211576) receptors in the brain, particularly the D2 subtype drugbank.comencyclopedia.pubdrugs.comwikipedia.orgnih.govauburn.edurroij.comnih.gov. This blockade of postsynaptic dopamine D2 receptors is believed to reduce excessive dopaminergic neurotransmission, which is implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions encyclopedia.pubnih.govrroij.comnih.govpatsnap.com.

Serotonin (B10506) Receptors: Thioxanthenes often exhibit antagonism at serotonin 5-HT2A receptors wikipedia.orgpatsnap.com. This interaction is thought to modulate mood, reduce anxiety, and potentially mitigate extrapyramidal side effects (EPS) wikipedia.orgdrugbank.compatsnap.com.

Histamine (B1213489) Receptors: Antagonism at histamine H1 receptors is common among thioxanthenes, contributing to sedative effects and potential weight gain drugbank.comwikipedia.orgpatsnap.com.

Alpha-Adrenergic Receptors: Blockade of alpha-1 adrenergic receptors can lead to effects such as hypotension and sedation wikipedia.orgdrugbank.comwikipedia.orgnih.govpatsnap.com.

Future Directions and Emerging Research Areas

Integration of Advanced Experimental and Computational Methodologies

The study of 2-chlorothioxanthene and its parent structures is increasingly benefiting from the integration of advanced experimental techniques and powerful computational modeling. This combination allows for a deeper understanding of their fundamental properties and predictive power in designing new functional molecules.

Experimental investigations employ a range of spectroscopic and time-resolved techniques to probe the photophysical characteristics of these compounds. For instance, the photophysical properties of 2-chlorothioxanthone (B32725), a primary photoproduct of the related drug chlorprothixene (B1288), have been meticulously studied in various solvent environments. nih.gov Techniques such as steady-state and time-resolved emission measurements reveal that properties like fluorescence quantum yield, triplet quantum yield, and triplet lifetime are highly dependent on solvent polarity. nih.gov

Complementing these experiments, computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool. nih.gov These methods are used to calculate key parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, ionization potentials, and electron affinities. nih.gov This theoretical insight helps to explain experimental observations, such as the effect of different substituents on the electronic and charge transport properties of related heterocyclic systems. nih.gov Molecular dynamics and molecular docking simulations are also employed to understand intermolecular interactions and the stability of these compounds in various environments, providing a microscopic view that is often inaccessible through experimentation alone. arabjchem.orgnih.gov This integrated approach, combining methods like X-ray crystallography with computational tools, is crucial for understanding the structure-property relationships that govern the behavior of these molecules. researchgate.net

Table 1: Experimentally Determined Photophysical Properties of 2-Chlorothioxanthone (CTX) in Different Solvents nih.gov

| Solvent (MeCN:H₂O ratio) | Fluorescence Quantum Yield (Φf) | Triplet Quantum Yield (ΦT) | Triplet Lifetime (τT) (μs) |

| 1:0 (Pure MeCN) | 0.01 | 0.85 | 3.1 |

| 4:1 | 0.12 | 0.75 | 3.5 |

| 1:1 | 0.31 | 0.51 | 4.2 |

| 1:4 | 0.25 | 0.35 | 4.5 |

| Extrapolated to 100% H₂O | ~0.20 | ~0.20 | ~5.0 |

Exploration of Novel Derivatives for Tailored Properties

The functional versatility of the thioxanthene (B1196266) core structure makes it an excellent platform for chemical modification. Researchers are actively exploring the synthesis of novel derivatives to precisely tune their electronic, optical, and biological properties for specific applications.

A key strategy involves the introduction of various electron-donating or electron-accepting groups onto the thioxanthene skeleton. nih.gov This approach, common in the development of materials for organic electronics, allows for the systematic modification of the molecule's frontier molecular orbitals (HOMO and LUMO). nih.gov For example, in a study on thioxanthone derivatives, coupling the thioxanthone acceptor unit with different donor moieties like phenoxazine (B87303) or carbazole (B46965) resulted in compounds with tailored optoelectronic properties, including efficient thermally activated delayed fluorescence (TADF), making them suitable for use in organic light-emitting diodes (OLEDs). nih.gov

The synthesis of these derivatives is often achieved through modern cross-coupling reactions, such as the Buchwald-Hartwig amination, which provides an efficient route to connect donor groups to the core structure. nih.gov The characterization of these new compounds relies on a suite of analytical techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy, to confirm their chemical structures. rasayanjournal.co.innih.govresearchgate.net The goal is to establish clear structure-activity relationships (SAR) where, for instance, the type and position of a substituent can be directly correlated with a desired outcome, such as enhanced fluorescence, specific charge mobility, or improved biological targeting. nih.gov

Table 2: Properties of Thioxanthone Derivatives with Different Donor Moieties nih.gov

| Donor Moiety | Ionization Potential (eV) | Glass Transition Temp. (°C) | Charge Transport Property |

| Phenoxazine | 5.42 | 87 | Hole Transporting |

| 3,6-di-tert-butyl-9H-carbazole | 5.74 | 116 | Bipolar |

| 3,7-di-tert-butyl-10H-phenothiazine | 5.50 | 95 | Hole Transporting |

| 2,7-di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine | 5.62 | 114 | Bipolar |

Expansion of Applications in Emerging Technologies

While thioxanthenes have established roles, particularly in pharmaceuticals, future research is aimed at expanding their applicability into new and emerging technological fields. Their unique photophysical and electronic properties make them attractive candidates for advanced materials and devices.

One of the most promising areas is organic electronics. Derivatives of the closely related thioxanthone and other sulfur-containing heterocycles are being investigated as organic semiconductors for use in organic field-effect transistors (OFETs) and OLEDs. nih.govresearchgate.net The ability to process these materials from solution is a significant advantage, offering the potential for low-cost, large-scale manufacturing of electronic devices. researchgate.netresearchgate.net Research has shown that modifying the molecular structure of these compounds can lead to high charge carrier mobilities and excellent device performance. researchgate.net

Furthermore, the photophysical characteristics of thioxanthene derivatives are being harnessed in other ways. 2-Chlorothioxanthone is utilized as a photoinitiator for polymerizing synthetic resins. nih.gov There is also growing interest in materials exhibiting room-temperature phosphorescence (RTP). Research on 2-chlorothioxanthone has shown that controlling its one-dimensional π–π stacking can lead to highly efficient RTP, opening doors for applications in anti-counterfeiting technologies, bio-imaging, and advanced sensors. nih.gov As our understanding of how to manipulate these molecules at the supramolecular level grows, so too will their integration into the next generation of smart materials and technologies. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for 2-Chlorothioxanthene, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via Friedel-Crafts acylation or halogenation of thioxanthene derivatives. For example, chlorination at the 2-position can be achieved using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C) in non-polar solvents like dichloromethane . Yield optimization requires careful stoichiometric control of chlorinating agents and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product with >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR can identify aromatic proton environments and confirm substitution patterns. The deshielding effect of the chlorine atom at the 2-position is observable in C NMR (δ ~140 ppm for the substituted carbon) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 234.01) .

- UV-Vis : Absorption spectra (λmax ~290–320 nm) indicate π→π* transitions influenced by the chloro substituent’s electron-withdrawing effect .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to potential toxicity and reactivity:

- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or dermal contact.

- Store in airtight containers under inert gas (argon/nitrogen) to prevent degradation.

- Neutralize waste with 10% sodium bicarbonate before disposal, adhering to institutional hazardous waste guidelines .

Q. How should researchers conduct a systematic literature review on this compound’s applications?

- Methodological Answer :

- Use databases like SciFinder or Reaxys with search terms: “this compound synthesis,” “photophysical properties,” and “reactivity.”

- Filter results by publication date (last 10 years) and peer-reviewed journals.

- Cross-reference citations in foundational papers (e.g., early synthesis studies) to identify key trends and gaps, such as limited data on environmental degradation pathways .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from polymorphism or solvent effects. To resolve:

- Perform X-ray crystallography to confirm solid-state structure.

- Use variable-temperature NMR to detect dynamic processes (e.g., rotational isomerism).

- Compare computational (DFT) predictions of vibrational spectra with experimental IR data .

Q. What advanced analytical methods are suitable for studying this compound’s photochemical behavior?

- Methodological Answer :

- Time-resolved fluorescence spectroscopy : Measures excited-state lifetimes to assess intersystem crossing efficiency.

- Transient absorption spectroscopy : Tracks triplet-state formation, critical for applications in photosensitizers.

- Electrochemical analysis : Cyclic voltammetry reveals redox potentials, correlating with electron-transfer capabilities in catalytic systems .

Q. How can computational modeling predict this compound’s reactivity in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify sites for electrophilic/nucleophilic attack.

- Molecular dynamics simulations : Model solvent effects on reaction kinetics (e.g., polar aprotic vs. protic solvents).

- Validate predictions with small-scale exploratory reactions (e.g., Suzuki coupling at predicted reactive sites) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Implement Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to identify critical process variables.

- Use in-line FTIR for real-time monitoring of reaction progress.

- Optimize crystallization conditions (e.g., cooling rate, anti-solvent addition) to ensure consistent polymorph formation .

Data Analysis & Reporting

Q. How should researchers address conflicting bioactivity data in studies of this compound analogs?

- Methodological Answer :

- Conduct meta-analysis of published IC50 values, accounting for assay conditions (e.g., cell line variability, incubation time).

- Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays).

- Report statistical confidence intervals and effect sizes to contextualize discrepancies .

Q. What frameworks ensure rigorous reporting of this compound research data?

- Methodological Answer :

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable): - Deposit raw spectral data in repositories like Zenodo with DOI links.

- Use standardized metadata (e.g., IUPAC nomenclature, CAS numbers).

- Include detailed experimental sections in publications, specifying instrument models and software versions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.